N-(2,5-dimethylphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
N-(2,5-dimethylphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that belongs to the class of thioacetamides. This compound is characterized by the presence of a thioether linkage and an imidazole ring, which are known for their diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves a multi-step process:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Thioether Formation: The thioether linkage is introduced by reacting the imidazole derivative with a thiol compound under basic conditions.
Acetamide Formation: The final step involves the acylation of the thioether-imidazole intermediate with an acyl chloride or anhydride to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)-2-((1H-imidazol-2-yl)thio)acetamide: Lacks the methoxy group on the phenyl ring.
N-(2,5-dimethylphenyl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide: Contains a chlorine atom instead of a methoxy group.
Uniqueness
N-(2,5-dimethylphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14-4-5-15(2)18(12-14)22-19(24)13-26-20-21-10-11-23(20)16-6-8-17(25-3)9-7-16/h4-12H,13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZVGERSTUHZMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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